molecular formula C16H19NO4S B2894267 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950281-56-8

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2894267
CAS No.: 950281-56-8
M. Wt: 321.39
InChI Key: KAUZVEYHECLQRK-UHFFFAOYSA-N
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Description

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl-piperidine substituent at the 3-position and a methyl group at the 6-position of the chromen-2-one backbone. Coumarins are a class of heterocyclic compounds with diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

6-methyl-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-5-6-14-13(8-11)9-15(16(18)21-14)22(19,20)17-7-3-4-12(2)10-17/h5-6,8-9,12H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUZVEYHECLQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the chromen-2-one derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction of the sulfonylated chromen-2-one with 3-methylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify the chromen-2-one core or the piperidine moiety.

    Substitution: Nucleophilic substitution reactions can be performed to replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Structural Analogs

The following table compares 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one with structurally related coumarins and heterocyclic derivatives:

Compound Name Substituents at Key Positions Molecular Formula Notable Features Reference(s)
Target compound 3: (3-methylpiperidin-1-yl)sulfonyl; 6: methyl C₁₆H₁₉NO₄S Sulfonyl-piperidine group enhances polarity
3-Acetyl-8-methoxy-2H-chromen-2-one 3: acetyl; 8: methoxy C₁₂H₁₀O₄ Acetyl group may reduce metabolic stability
6-Methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane-2-one 3: isopropyl; 6: methyl; bicyclic framework C₁₁H₁₆O₂ Bicyclic structure increases rigidity
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 6: dimethylamino propenoyl; 7: hydroxy C₁₇H₁₉NO₅ Conjugated enone system for UV activity
5,6-Dihydro-6-pentyl-2H-pyran-2-one 6: pentyl; dihydropyran core C₁₀H₁₆O₂ Simplified lactone structure

Biological Activity

6-Methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a novel compound within the class of chromen-2-one derivatives. Its unique structural features, including a sulfonyl group attached to a piperidine moiety, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and existing research findings.

The molecular formula for this compound is C18H23NO4S, with a molecular weight of 357.44 g/mol. It exhibits a melting point of 225-227 °C and is soluble in solvents such as dimethyl sulfoxide and acetonitrile.

PropertyValue
Molecular FormulaC18H23NO4S
Molecular Weight357.44 g/mol
Melting Point225-227 °C
SolubilityDMSO, Acetonitrile

While specific mechanisms for this compound remain under investigation, preliminary studies indicate that it may selectively inhibit p38α and p38β MAPK pathways. These pathways are crucial in mediating inflammatory responses and cellular stress. The presence of the piperidinyl sulfonyl group may enhance its binding affinity to these targets, suggesting a role in modulating various biological processes.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. In preclinical models, the compound has demonstrated significant inhibition of pro-inflammatory cytokines and markers associated with inflammatory diseases.

Antioxidant Activity

The antioxidant capabilities of this compound have also been evaluated. Studies indicate that it can scavenge free radicals, thus potentially reducing oxidative stress in cellular environments. This property may contribute to its therapeutic potential in conditions characterized by oxidative damage.

Anticancer Potential

The anticancer activity of chromenone derivatives is well-documented, and initial findings suggest that this compound may exhibit similar effects. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain breast cancer cell lines . Further research is needed to elucidate its efficacy across various cancer types.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound is well-tolerated at therapeutic doses. No significant adverse effects have been reported in preclinical studies, suggesting a favorable safety profile for potential therapeutic applications.

Future Directions

Despite its promising biological activities, challenges such as poor solubility and bioavailability need to be addressed. Future research should focus on:

  • Formulation Optimization: Developing more effective delivery systems to enhance bioavailability.
  • Clinical Trials: Conducting rigorous clinical studies to validate efficacy and safety in humans.
  • Mechanistic Studies: Further elucidating the molecular targets and pathways affected by this compound.

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